molecular formula C11H12N4O4 B6194263 2,6-diethyl 4-azidopyridine-2,6-dicarboxylate CAS No. 2375658-81-2

2,6-diethyl 4-azidopyridine-2,6-dicarboxylate

Cat. No.: B6194263
CAS No.: 2375658-81-2
M. Wt: 264.2
InChI Key:
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Description

2,6-diethyl 4-azidopyridine-2,6-dicarboxylate is a chemical compound with a unique structure that includes an azido group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethyl 4-azidopyridine-2,6-dicarboxylate typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by an azido group. The reaction conditions often include the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-diethyl 4-azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products Formed

    Aminopyridine Derivatives: Formed from reduction reactions.

    Triazole Derivatives: Formed from cycloaddition reactions.

Scientific Research Applications

2,6-diethyl 4-azidopyridine-2,6-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 2,6-diethyl 4-azidopyridine-2,6-dicarboxylate depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,6-diethyl 4-aminopyridine-2,6-dicarboxylate: Similar structure but with an amino group instead of an azido group.

    2,6-diethyl 4-nitropyridine-2,6-dicarboxylate: Contains a nitro group instead of an azido group.

Uniqueness

2,6-diethyl 4-azidopyridine-2,6-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as cycloaddition reactions, that are not possible with the amino or nitro derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-diethyl 4-azidopyridine-2,6-dicarboxylate involves the reaction of 2,6-diethyl pyridine-2,6-dicarboxylate with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2,6-diethyl pyridine-2,6-dicarboxylate", "Sodium azide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,6-diethyl pyridine-2,6-dicarboxylate in a suitable solvent.", "Step 2: Add sodium azide to the reaction mixture and stir for a suitable time period.", "Step 3: Add a suitable catalyst to the reaction mixture and stir for a suitable time period.", "Step 4: Isolate the product by filtration or other suitable method.", "Step 5: Purify the product by recrystallization or other suitable method." ] }

CAS No.

2375658-81-2

Molecular Formula

C11H12N4O4

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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